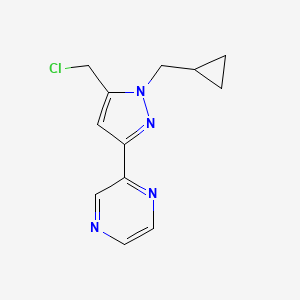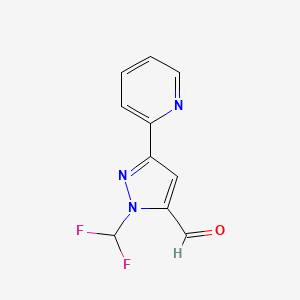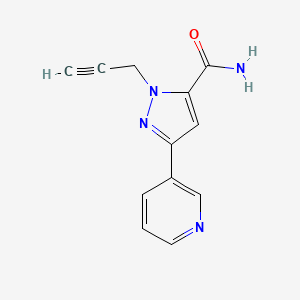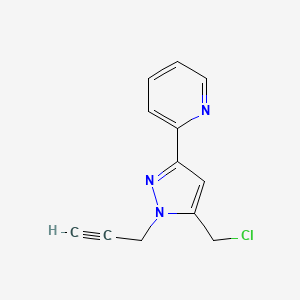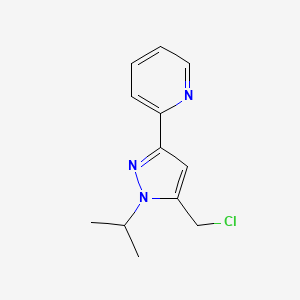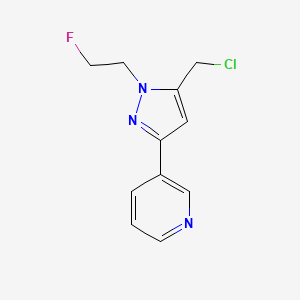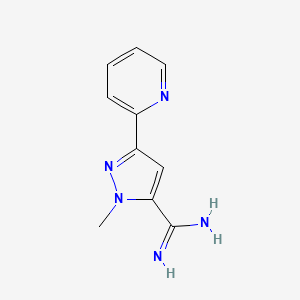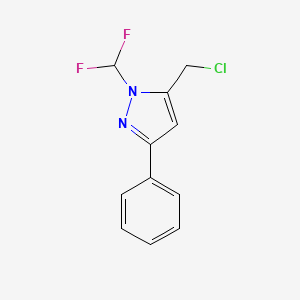
5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole
Descripción general
Descripción
5-(Chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole is an organic compound that is widely used in the synthesis of various pharmaceutical and agrochemical compounds. It is a versatile molecule that is used as a starting material for the preparation of a wide range of products. It is also used as a building block for the synthesis of other pyrazole derivatives. This compound has been used in the synthesis of numerous drugs and agrochemicals, and has been studied extensively for its potential applications in the fields of medicine and agriculture.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole has been studied extensively for its potential applications in the fields of medicine and agriculture. In medicine, it has been used as a starting material for the synthesis of various pharmaceuticals, such as antibiotics, antifungal agents, and antiviral agents. It has also been used in the synthesis of agrochemicals, such as herbicides and insecticides. In addition, this compound has been studied for its potential use in cancer therapy and as a potential treatment for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole is not fully understood. However, it is believed that this compound interacts with various proteins, enzymes, and other cellular components to exert its effects. For example, it has been shown to interact with the cytochrome P450 enzyme system, which is involved in the metabolism of many drugs and other compounds. In addition, it has been shown to interact with various receptors, such as the dopamine and serotonin receptors, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that this compound has various effects on the body, including the ability to modulate the activity of certain enzymes and receptors. In addition, it has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole in laboratory experiments is its versatility. This compound can be used as a starting material for the synthesis of a wide range of products, including pharmaceuticals, agrochemicals, and other compounds. In addition, it is relatively easy to synthesize and purify this compound, making it ideal for use in laboratory experiments.
However, there are some limitations to using this compound in laboratory experiments. For example, it is not as stable as some other compounds, and can degrade over time. In addition, it can be difficult to control the concentration of this compound in a reaction mixture, as it can easily be lost through evaporation.
Direcciones Futuras
There are numerous potential future directions for 5-(chloromethyl)-1-(difluoromethyl)-3-phenyl-1H-pyrazole. For example, further research could be conducted on its potential use in the synthesis of pharmaceuticals, agrochemicals, and other compounds. In addition, further studies could be conducted on its mechanism of action and biochemical and physiological effects. Furthermore, further studies could be conducted on its potential use in cancer therapy and as a potential treatment for Alzheimer's disease. Finally, further studies could be conducted on its potential use as an
Propiedades
IUPAC Name |
5-(chloromethyl)-1-(difluoromethyl)-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2/c12-7-9-6-10(15-16(9)11(13)14)8-4-2-1-3-5-8/h1-6,11H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHHTVKJBXQLAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)CCl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


